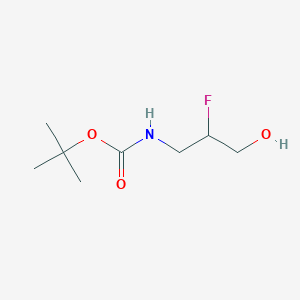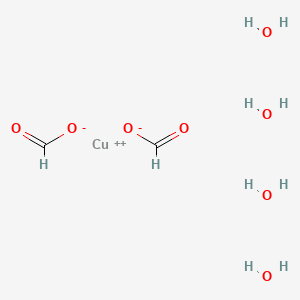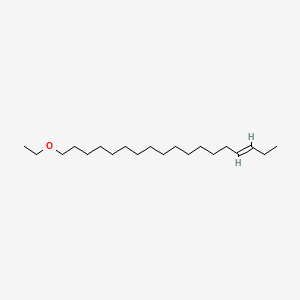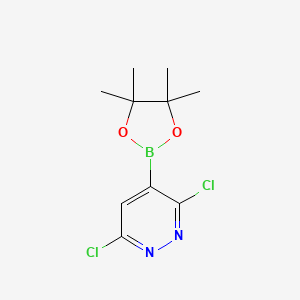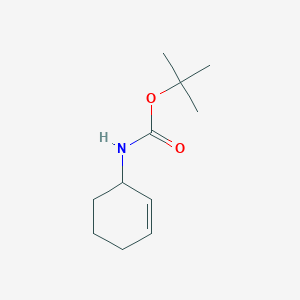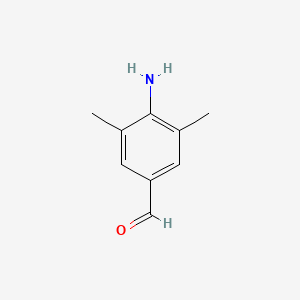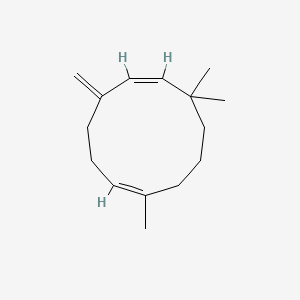
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Übersicht
Beschreibung
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene, also known as TMC, is a synthetic compound that has recently become a popular research topic for its potential applications in the scientific community. TMC is a cyclic hydrocarbon that is composed of three methyl groups and a methylene group connected to a saturated ring of 11 carbon atoms. It is a colorless, volatile liquid with a mild odor and a boiling point of 155-156°C. TMC has been studied for its potential use in the fields of biochemistry, physiology, and medicinal chemistry due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene is not fully understood. However, it is believed that the methyl groups on the ring act as electron-donating groups, while the methylene group acts as an electron-withdrawing group. This creates a dipole moment in the molecule, which allows it to interact with other molecules and participate in chemical reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene are not well understood. However, it has been suggested that (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene may have some anti-inflammatory and antioxidant properties. In addition, it has been suggested that (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene may have some potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene in laboratory experiments is its low cost and availability. In addition, its unique structure and properties make it an ideal model compound for studying the reactivity of cyclic hydrocarbons. However, there are some limitations to using (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene in laboratory experiments. For example, it is not very stable and has a low boiling point, making it difficult to handle and store.
Zukünftige Richtungen
The potential applications of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene are still being explored. Some of the possible future directions for research include:
1. Investigating the effects of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene on cancer cells in vivo.
2. Investigating the effects of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene on other diseases, such as diabetes, cardiovascular disease, and Alzheimer’s disease.
3. Developing new methods for synthesizing (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene.
4. Investigating the potential applications of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene in drug delivery systems.
5. Investigating the potential applications of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene in materials science.
6. Investigating the effects of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene on the environment.
7. Developing new methods for purifying and isolating (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene.
8. Investigating the potential applications of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene in organic synthesis.
9. Investigating the effects of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene on the immune system.
10. Investigating the potential applications of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene in nanotechnology.
Wissenschaftliche Forschungsanwendungen
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene has been studied for its potential applications in biochemistry, physiology, and medicinal chemistry. It has been used as a model compound to study the properties of other compounds, such as the reactivity of cyclic hydrocarbons. In addition, it has been used to study the effects of different solvents on the reactivity of cyclic hydrocarbons. Furthermore, (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene has been studied for its potential use as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
(1Z,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXUOGPQAOCFKU-NDFWULPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CCC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC(=C)/C=C\C(CCC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene | |
CAS RN |
26259-79-0 | |
| Record name | 1,6-Cycloundecadiene, 1,8,8-trimethyl-5-methylene-, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



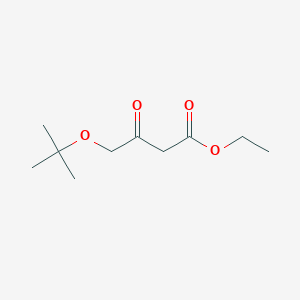
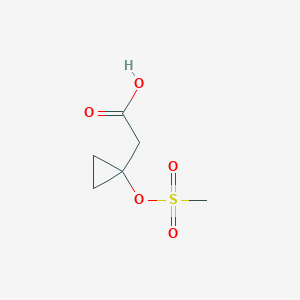
![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)
![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B1599901.png)
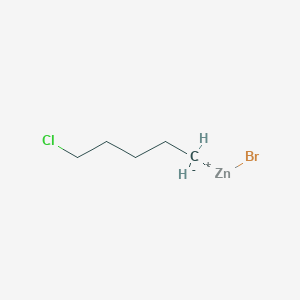
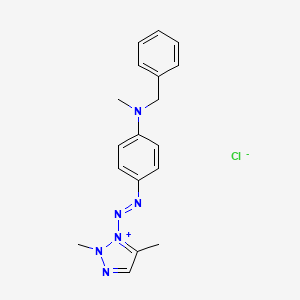
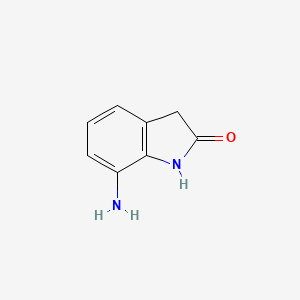
![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)
